molecular formula C20H13Cl2NO5 B6523251 methyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate CAS No. 883511-10-2

methyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate

Cat. No. B6523251
CAS RN: 883511-10-2
M. Wt: 418.2 g/mol
InChI Key: KIQJPUNYOBOHLS-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrano[3,2-c]chromene, which is a type of oxygen-containing heterocycle. These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would include a pyrano[3,2-c]chromene moiety, an amino group at the 2-position, and a carboxylate group at the 3-position. The 4-position of the chromene is substituted with a 2,6-dichlorophenyl group .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties, as well as its biological activity. Without specific information, it’s hard to provide accurate safety and hazard information .

Future Directions

Future research on this compound could involve studying its synthesis, chemical reactions, and potential biological activities. It could also involve studying its physical and chemical properties, and safety and hazards .

properties

IUPAC Name

methyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2NO5/c1-26-19(24)16-14(13-10(21)6-4-7-11(13)22)15-17(28-18(16)23)9-5-2-3-8-12(9)27-20(15)25/h2-8,14H,23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQJPUNYOBOHLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC2=C(C1C3=C(C=CC=C3Cl)Cl)C(=O)OC4=CC=CC=C42)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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